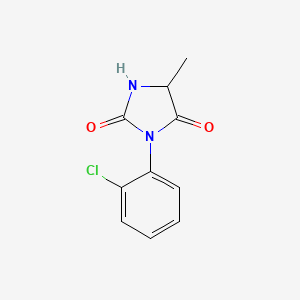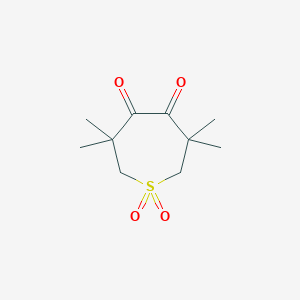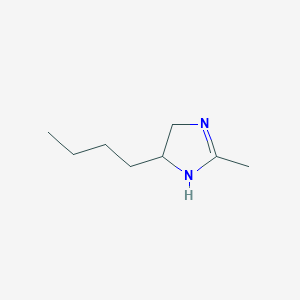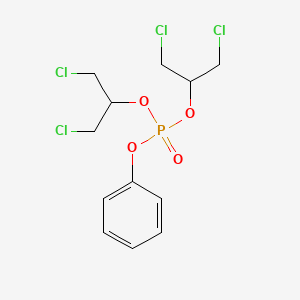![molecular formula C10H15F3O4S B14649238 Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate CAS No. 51907-00-7](/img/structure/B14649238.png)
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate is a complex organic compound characterized by its unique structure, which includes an ethyl ester, a sulfanyl group, and trifluorobutanoate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate typically involves multiple steps. One common method includes the reaction of ethyl 4,4,4-trifluorobutanoate with 2-ethoxy-2-oxoethyl sulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
化学反応の分析
Types of Reactions
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluorobutanoate moiety may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets .
類似化合物との比較
Similar Compounds
Ethyl 4,4,4-trifluorobutanoate: Lacks the sulfanyl and ethoxy groups, making it less reactive in certain chemical reactions.
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of trifluorobutanoate.
Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]acetate: Similar but with an acetate group instead of trifluorobutanoate.
Uniqueness
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate is unique due to the presence of both the sulfanyl and trifluorobutanoate groups, which confer distinct chemical and biological properties. The trifluorobutanoate group enhances the compound’s stability and lipophilicity, while the sulfanyl group provides a reactive site for further chemical modifications.
特性
CAS番号 |
51907-00-7 |
|---|---|
分子式 |
C10H15F3O4S |
分子量 |
288.29 g/mol |
IUPAC名 |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C10H15F3O4S/c1-3-16-8(14)5-7(10(11,12)13)18-6-9(15)17-4-2/h7H,3-6H2,1-2H3 |
InChIキー |
OHOWCCQZGABJEJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C(F)(F)F)SCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)
![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)



![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)




